Propanoic acid, 3-chloro-2-methyl-, methyl ester, (2S)-(9CI)
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Overview
Description
Propanoic acid, 3-chloro-2-methyl-, methyl ester, (2S)-(9CI) is a chemical compound with the molecular formula C5H9ClO2 It is an ester derivative of propanoic acid, characterized by the presence of a chlorine atom and a methyl group on the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-chloro-2-methyl-, methyl ester, (2S)-(9CI) typically involves the esterification of 3-chloro-2-methylpropanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-chloro-2-methyl-, methyl ester, (2S)-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-hydroxy-2-methylpropanoic acid methyl ester.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloro-2-methylpropanoic acid and methanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions, ammonia, or amines in aqueous or alcoholic solutions.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 3-hydroxy-2-methylpropanoic acid methyl ester.
Hydrolysis: 3-chloro-2-methylpropanoic acid and methanol.
Reduction: 3-chloro-2-methylpropanol.
Scientific Research Applications
Propanoic acid, 3-chloro-2-methyl-, methyl ester, (2S)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of propanoic acid, 3-chloro-2-methyl-, methyl ester, (2S)-(9CI) depends on its chemical reactivity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The chlorine atom can be involved in substitution reactions, leading to the formation of new compounds with different biological activities. The molecular targets and pathways involved are specific to the context in which the compound is used, such as in drug development or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-bromo-2-chloro-, methyl ester: Similar structure but with a bromine atom instead of a chlorine atom.
Propanoic acid, 3-chloro-2-methyl-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
Propanoic acid, 2-chloro-, methyl ester: Similar structure but with the chlorine atom on the second carbon instead of the third.
Uniqueness
Propanoic acid, 3-chloro-2-methyl-, methyl ester, (2S)-(9CI) is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and potential applications. The (2S) configuration also adds to its uniqueness, as it can affect the compound’s interaction with biological systems and its overall chemical behavior.
Properties
CAS No. |
98190-86-4 |
---|---|
Molecular Formula |
C5H9ClO2 |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
methyl (2S)-3-chloro-2-methylpropanoate |
InChI |
InChI=1S/C5H9ClO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1 |
InChI Key |
CHTWJLYZRAJEKG-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CCl)C(=O)OC |
Canonical SMILES |
CC(CCl)C(=O)OC |
Origin of Product |
United States |
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